TAAR5 Receptor Agonist Activity: Target Compound vs. Unsubstituted Thiazole Ethanamine Baseline
2-(5-Chloro-4-methyl-1,3-thiazol-2-yl)ethanamine was evaluated for agonist activity at mouse trace amine-associated receptor 5 (TAAR5) expressed in HEK293 cells, with cAMP accumulation measured via BRET assay [1]. The compound exhibited EC50 > 10,000 nM, indicating weak agonist activity at this receptor subtype [1]. In contrast, the unsubstituted thiazole-2-ethylamine parent scaffold has been reported in QSAR models to possess antitrypanosomal activity with predicted pIC50 values in the micromolar range, reflecting a fundamentally different biological target profile [2]. This differential receptor engagement demonstrates that the 5-chloro-4-methyl substitution pattern redirects pharmacological activity away from antiparasitic targets and toward trace amine receptor modulation.
| Evidence Dimension | TAAR5 receptor agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 > 10,000 nM |
| Comparator Or Baseline | Unsubstituted thiazole-2-ethylamine scaffold (predicted antitrypanosomal pIC50 in QSAR models, micromolar range) |
| Quantified Difference | Target compound shows weak TAAR5 agonism; comparator scaffold shows antitrypanosomal activity via different mechanism |
| Conditions | Mouse TAAR5 expressed in HEK293 cells; cAMP accumulation via BRET assay after 20 min incubation |
Why This Matters
This differential receptor profile informs target selection in neuropharmacology versus antiparasitic drug discovery programs.
- [1] BindingDB. CHEMBL3628706: Agonist activity at mouse TAAR5 expressed in HEK293 cells assessed as cAMP accumulation after 20 mins by BRET. EC50 > 1.00E+4 nM. View Source
- [2] Amin, A., Adhikari, N., Bhargava, S., Jha, T., Gayen, S. Designing Potential Antitrypanosomal Thiazol-2-ethylamines through Predictive Regression Based and Classification Based QSAR Analyses. Current Drug Discovery Technologies, 2017, 14(1), 39-52. View Source
